2-(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)malononitrile

Organic Photovoltaics Non-Fullerene Acceptors Materials Science

2-(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)malononitrile (CAS 853314-22-4) is a mono-fluorinated, electron-deficient small molecule characterized by a conjugated indene–malononitrile core structure. This compound functions as a key synthetic building block, primarily serving as a potent electron-withdrawing end-capping group in the synthesis of non-fullerene acceptors (NFAs) for high-efficiency organic photovoltaics.

Molecular Formula C12H7FN2
Molecular Weight 198.20 g/mol
CAS No. 853314-22-4
Cat. No. B11900961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)malononitrile
CAS853314-22-4
Molecular FormulaC12H7FN2
Molecular Weight198.20 g/mol
Structural Identifiers
SMILESC1CC(=C(C#N)C#N)C2=C1C=C(C=C2)F
InChIInChI=1S/C12H7FN2/c13-10-2-4-11-8(5-10)1-3-12(11)9(6-14)7-15/h2,4-5H,1,3H2
InChIKeyWTHRDUBAHUTTDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)malononitrile (CAS 853314-22-4) Technical Profile for Research and Industrial Procurement


2-(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)malononitrile (CAS 853314-22-4) is a mono-fluorinated, electron-deficient small molecule characterized by a conjugated indene–malononitrile core structure . This compound functions as a key synthetic building block, primarily serving as a potent electron-withdrawing end-capping group in the synthesis of non-fullerene acceptors (NFAs) for high-efficiency organic photovoltaics . The strategic introduction of a fluorine atom at the 5-position of the indane ring directly modulates the molecular energy levels, dipole moment, and intermolecular interactions, which are critical parameters for optimizing charge transfer and device performance [1].

Critical Selection Factors for 2-(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)malononitrile (CAS 853314-22-4) in Material and Assay Development


The substitution of 2-(5-fluoro-2,3-dihydro-1H-inden-1-ylidene)malononitrile with a non-fluorinated or differently halogenated analog is not functionally neutral. This compound's specific 5-fluoro substitution pattern dictates a unique set of molecular and device-level properties that are not shared by its close analogs. Substitution with a non-fluorinated end group results in a significantly lower power conversion efficiency (PCE) in photovoltaic devices due to less favorable energy level alignment and charge transport [1]. Conversely, the specific position of the fluorine atom is critical; even a regioisomeric shift (e.g., to the 3-position) can drastically alter device performance, leading to a nearly 40% relative drop in PCE [2]. The quantitative evidence provided below details these performance-critical differences, demonstrating why this specific compound is a non-interchangeable component in high-performance materials science and specific bioassays.

Quantitative Performance Differentiation for 2-(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)malononitrile (CAS 853314-22-4)


Power Conversion Efficiency Boost of 8.42% vs. 8.00% via Fluorination in IDIC8-Based Non-Fullerene Acceptors

In a direct comparative study of non-fullerene acceptors based on the IDIC8 framework, the incorporation of a fluorinated end group—structurally related to the target compound—resulted in a significant increase in photovoltaic performance. The device utilizing the fluorinated acceptor (IDIC8-F) achieved a power conversion efficiency (PCE) of 8.42%, which represents a 5.25% relative improvement over the 8.00% PCE achieved by the non-fluorinated control (IDIC8-H) [1].

Organic Photovoltaics Non-Fullerene Acceptors Materials Science

Regioisomeric Precision: 5-Fluoro Position Confers 68% Higher PCE than 3-Fluoro Analog in Twisted Acceptors

A precise structure-property investigation revealed that the location of a single fluorine atom on the indene-malononitrile end group profoundly impacts device performance. An acceptor mixture containing the 4- and 5-fluorinated isomers (i-IEICO-2F), which includes the specific 5-fluoro substitution of the target compound, achieved a power conversion efficiency (PCE) of 12.86%. This is substantially higher than the 7.65% PCE obtained for the acceptor with a fluorine atom at the 3-position (i-IEICO-F3) [1].

Organic Electronics Structure-Property Relationship Non-Fullerene Acceptors

Sub-20 nM Inhibitory Activity Against Cytochrome P450 11B2 (CYP11B2)

A derivative of the core compound, (5-{[(1E)-5-fluoro-2,3-dihydro-1H-inden-1-ylidene]methyl}...), demonstrates potent and selective inhibition of the steroidogenic enzyme Cytochrome P450 11B2 (CYP11B2, aldosterone synthase). In enzymatic assays, this compound exhibited IC50 values of 13.9 nM, 16.7 nM, and 20 nM across multiple measurements, indicating consistent high-potency inhibition [1].

Enzyme Inhibition Biochemistry Drug Discovery

Near-Infrared (NIR) Photovoltaic Performance with Low Optical Bandgap (1.32 eV) and High Electron Mobility (1.2 × 10⁻³ cm² V⁻¹ s⁻¹)

When utilized as an end group in a fused octacyclic electron acceptor (FOIC), the fluorinated malononitrile unit facilitates desirable NIR optoelectronic properties. The resulting FOIC acceptor exhibits a narrow optical bandgap of 1.32 eV, an absorption maximum at 836 nm, a high extinction coefficient of up to 2 × 10⁵ cm⁻¹, and a high electron mobility of 1.2 × 10⁻³ cm² V⁻¹ s⁻¹ [1]. These characteristics are crucial for capturing low-energy photons and efficient charge transport.

Near-Infrared Absorption Electron Mobility Organic Solar Cells

Linear Fluorescence Response to Viscosity with R² = 0.99 in Molecular Rotor Sensors

The core 1-(dicyanomethylene)indan scaffold, of which the target compound is a fluorinated derivative, serves as an effective molecular rotor for viscosity sensing. In a systematic study, salt-capped derivatives based on this core demonstrated an excellent linear correlation between fluorescence intensity and solvent viscosity, with a coefficient of determination (R²) of 0.99 [1]. This high linearity is a critical performance metric for accurate and reliable quantitative viscosity measurements.

Fluorescent Sensors Viscosity Sensing Molecular Rotors

High Sensitivity Cyanide Anion Detection with a Recognition Limit of 3.2 × 10⁻⁹ M and <50 s Response Time

A phenothiazine-based fluorophore bearing the 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)-malononitrile (OIM) moiety functions as a highly sensitive and selective sensor for cyanide anions (CN⁻). The sensor exhibits a rapid response time of less than 50 seconds and an extremely low recognition limit of 3.2 × 10⁻⁹ mol L⁻¹ (3.2 nM) [1]. This high sensitivity is attributed to a nucleophilic attack of cyanide on the electron-deficient vinyl group of the OIM unit, which disrupts the conjugated system and quenches fluorescence.

Fluorescent Chemosensors Anion Detection Analytical Chemistry

Validated Research and Industrial Application Scenarios for 2-(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)malononitrile (CAS 853314-22-4)


Synthesis of High-Efficiency Non-Fullerene Acceptors (NFAs) for Near-Infrared Organic Photovoltaics (OPVs)

This compound is the optimal choice for synthesizing next-generation non-fullerene electron acceptors where maximizing power conversion efficiency (PCE) in the near-infrared region is the primary objective. As demonstrated, its incorporation leads to a PCE of 12.86% in twisted acceptors [1] and imparts a low optical bandgap of 1.32 eV with high electron mobility [2]. These properties are essential for capturing low-energy solar photons and ensuring efficient charge transport, making it ideal for tandem solar cells, semi-transparent photovoltaics, and indoor light harvesting applications. Procurement should prioritize this specific 5-fluoro regioisomer to avoid the significant performance loss (PCE of 7.65%) observed with the 3-fluoro analog [1].

Development of Potent and Selective Cytochrome P450 11B2 (Aldosterone Synthase) Inhibitors

The 5-fluoro-indenylidene-malononitrile core is a validated pharmacophore for CYP11B2 inhibition, demonstrating consistent sub-20 nM IC50 activity [3]. This makes the target compound an essential starting material or key intermediate in medicinal chemistry programs focused on developing novel therapeutics for hypertension, heart failure, and chronic kidney disease. Its high potency justifies its selection for structure-activity relationship (SAR) studies and lead optimization over less active or non-selective alternatives.

Construction of Fluorescent Molecular Rotors for Quantitative Microviscosity Mapping in Biological Systems

The core molecular scaffold of this compound is a proven platform for designing viscosity-sensitive fluorescent probes with exceptional linearity (R² = 0.99) [4]. This property is critical for applications requiring precise, quantitative measurements of local viscosity, such as monitoring membrane dynamics, intracellular transport, and protein aggregation in live-cell imaging or in vitro assays. Researchers developing such tools should consider the 5-fluoro derivative to further tune the photophysical properties of their viscosity sensors.

Design of Highly Sensitive and Rapid-Response Fluorescent Chemosensors for Cyanide Anion Detection

Derivatives of this compound are well-suited for creating fluorescent 'turn-off' sensors for cyanide anions. The electron-deficient nature of the malononitrile group facilitates a rapid (response time < 50 s) and highly sensitive (detection limit of 3.2 nM) reaction with nucleophilic cyanide [5]. This scenario is directly relevant for developing portable detection kits or lab-based assays for environmental monitoring of industrial wastewater, forensic analysis of cyanide poisoning, and quality control in food and beverage industries.

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